1,3-Dibromopropane-d6

Description

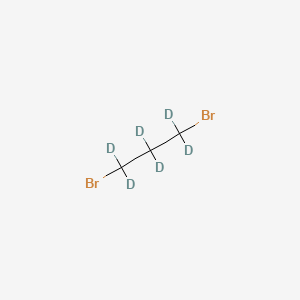

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLKXRACNJHOV-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718713 | |

| Record name | 1,3-Dibromo(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120404-22-0 | |

| Record name | 1,3-Dibromo(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120404-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,3-Dibromopropane-d6 (CAS 120404-22-0)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core properties, applications, and handling of 1,3-Dibromopropane-d6. Designed to move beyond simple data recitation, this document provides field-proven insights into the causality behind its utility and experimental applications, ensuring a blend of theoretical knowledge and practical implementation.

Introduction: The Strategic Value of Deuteration

1,3-Dibromopropane-d6 is the deuterium-labeled isotopologue of 1,3-dibromopropane, where all six hydrogen atoms have been replaced with deuterium (D).[1] This isotopic substitution is not a trivial alteration; it imparts unique physicochemical properties that make it an invaluable tool in modern chemical and pharmaceutical research. The fundamental difference lies in the carbon-deuterium (C-D) bond, which is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle change gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1]

It is this predictable alteration in reaction kinetics, coupled with a distinct mass signature, that positions 1,3-Dibromopropane-d6 as a powerful asset for:

-

Mechanistic Elucidation: Probing the specificity and mechanisms of enzymes, such as haloalkane dehalogenases.[1]

-

Metabolic Tracking: Serving as a stable isotopic tracer to investigate the metabolic fate of its non-labeled counterpart. The mass difference allows for unambiguous identification of metabolites by mass spectrometry.[1]

-

Pharmacokinetic Studies: Introducing a labeled trimethylene bridge into complex molecules, including active pharmaceutical ingredients (APIs), to facilitate more precise pharmacokinetic and bioavailability analysis.[1]

-

Advanced Organic Synthesis: Acting as a deuterated C3 synthon or building block for creating complex, selectively-labeled molecules.[1][2]

This guide will delve into these aspects, providing the technical foundation necessary for its effective and safe utilization.

Physicochemical and Spectroscopic Properties

The substitution of protium with deuterium results in a notable increase in molecular weight and density, while other physical properties like boiling and melting points remain largely unchanged. These properties are critical for designing reaction conditions and purification protocols.

Data Presentation: Comparative Properties

| Property | 1,3-Dibromopropane-d6 | 1,3-Dibromopropane (Non-labeled) |

| CAS Number | 120404-22-0[3][4] | 109-64-8[2] |

| Molecular Formula | C₃D₆Br₂ or Br(CD₂)₃Br[4][5] | C₃H₆Br₂[2] |

| Molecular Weight | 207.92 g/mol [3] | 201.89 g/mol [2] |

| Appearance | Colorless Liquid | Colorless Liquid[2] |

| Density | 2.047 g/mL at 25 °C[3] | 1.989 g/mL at 25 °C[2] |

| Boiling Point | 167 °C (lit.)[3] | 167 °C[2] |

| Melting Point | -34 °C (lit.)[3] | -34.2 °C[2] |

| Isotopic Purity | Typically ≥98 atom % D[3] | N/A |

| Chemical Purity | Typically ≥98%[4][5] | Varies by grade |

Spectroscopic Signature

The primary analytical distinction arises in mass spectrometry and NMR.

-

Mass Spectrometry (MS): The most evident characteristic is the mass shift. 1,3-Dibromopropane-d6 will exhibit a molecular ion peak (M+) that is 6 mass units higher than its non-deuterated analog.[3] High-resolution mass spectrometry can precisely measure this difference, allowing for the quantification of isotopic enrichment by analyzing the relative intensities of each isotopologue (d0 through d6).[1]

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, a highly enriched sample of 1,3-Dibromopropane-d6 will show a significant reduction or complete absence of signals in the proton spectrum, confirming successful deuteration.[1] Conversely, a ²H (Deuterium) NMR spectrum will display strong signals corresponding to the deuterium nuclei, providing a direct confirmation of the labeling pattern.[1]

Molecular Structure Diagram

Caption: 2D structure of 1,3-Dibromopropane-d6 (Br(CD₂)₃Br).

Experimental Protocol: Synthesis of Cyclopropane-d6

A classic and illustrative application of 1,3-dibromoalkanes is their use in the synthesis of cyclopropane rings via intramolecular reductive cyclization. This process, known historically as the Freund or intramolecular Wurtz reaction, can be effectively carried out using zinc metal.[2][6][7] The following protocol details a robust method for synthesizing Cyclopropane-d6.

Causality Behind Experimental Choices

-

Reagent: Zinc dust is chosen as the reducing agent. It facilitates a surface-mediated reaction, forming an organozinc intermediate that subsequently undergoes intramolecular cyclization to form the stable three-membered ring.[6][8] Activating the zinc (e.g., by washing with dilute acid) is crucial to remove the passivating oxide layer, ensuring a reactive metallic surface.

-

Solvent: Anhydrous ethanol is a suitable solvent. It is polar enough to solvate the intermediates but is a protic solvent. While some sources suggest aprotic solvents like dioxane for sodium-mediated reactions, ethanol works well for the zinc-mediated process. The absolute requirement is that the solvent must be anhydrous, as water would protonate and destroy the reactive organometallic intermediates.

-

Temperature: The reaction is often initiated at room temperature and may be gently heated to reflux to ensure completion. An initial exothermic reaction is common as the organozinc species begins to form.[9]

Step-by-Step Methodology

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent moisture from entering the reaction.

-

Zinc Activation (Optional but Recommended): In the flask, briefly stir the zinc dust (2.0 equivalents) with 5% hydrochloric acid, then decant the acid, and wash the zinc with water, followed by ethanol, and finally diethyl ether. Dry the activated zinc under vacuum.

-

Reaction Initiation: To the flask containing the activated zinc dust, add anhydrous ethanol to form a slurry.

-

Substrate Addition: Prepare a solution of 1,3-Dibromopropane-d6 (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred zinc suspension via an addition funnel.

-

Reaction and Reflux: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

The product, Cyclopropane-d6, is a gas at room temperature. The gas can be collected by bubbling it through a suitable trapping solution or by using a gas-tight syringe if the reaction is performed in a sealed system.

-

Alternatively, for larger scales, the reaction can be distilled, and the low-boiling cyclopropane collected in a cold trap cooled with liquid nitrogen.

-

The remaining solution can be filtered to remove excess zinc and zinc bromide salts.

-

Workflow Visualization: Reductive Cyclization

Caption: Workflow for the synthesis of Cyclopropane-d6.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 1,3-Dibromopropane-d6, like its non-deuterated analog, requires careful handling.

Hazard Identification

The compound is classified with the following hazards:

-

Flammable liquid and vapor (H226)[3]

-

Harmful if swallowed (H302)[3]

-

Causes skin irritation (H315)[3]

-

Toxic to aquatic life with long-lasting effects (H411)[3]

Signal Word: Warning[3]

GHS Pictograms:

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[5] No smoking.

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Avoid contact with skin and eyes. Wear appropriate PPE, including:

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, well-ventilated place.[5] The recommended storage temperature is room temperature, away from light and moisture.[5]

-

Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze for chemical purity after extended storage (e.g., three years) before use.[10]

Conclusion

1,3-Dibromopropane-d6 is a highly versatile and strategic reagent for advanced research and development. Its true value is realized not just by its identity as a C3 building block, but by the precision and clarity its deuterated nature brings to complex analytical challenges. From tracing metabolic pathways to fine-tuning the pharmacokinetic profiles of next-generation therapeutics, the strategic incorporation of deuterium offers a level of insight that is often unattainable with non-labeled compounds. Understanding its properties, reactivity, and safe handling protocols, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

References

-

Filo. (2023, January 25). 1,3-dibromopropane reacts with metallic zinc to form:. Retrieved from [Link]

-

gdflp. (2015, June 1). Preparation of 1,3-dibromopropane. ScienceMadness.org. Retrieved from [Link]

-

Infinity Learn. (n.d.). What happens when 1,3-dibromopropane reacts with zinc in the presence of ethanol?. Retrieved from [Link]

-

Infinity Learn. (n.d.). 1, 3 – dibromopropane reacts with metallic zinc to form. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

-

Tom's Lab. (2019, December 5). Making 1,3-Dibromopropane [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Matar, N., Amer, A., & Kusanur, R. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? [Forum discussion]. ResearchGate. Retrieved from [Link]

-

Eurisotop. (n.d.). 1,3-dibromopropane (d6, 98%). Retrieved from [Link]

-

McGinnis, T. M., Thane, T. A., & Jarvo, E. R. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(31), 5619–5623. Retrieved from [Link]

-

McGinnis, T. M., Thane, T. A., & Jarvo, E. R. (2022, July 12). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 3. 1,3-二溴丙烷-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3-DIBROMOPROPANE | Eurisotop [eurisotop.com]

- 5. isotope.com [isotope.com]

- 6. 1,3-dibromopropane reacts with metallic zinc to form: | Filo [askfilo.com]

- 7. Wurtz Reaction [organic-chemistry.org]

- 8. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. quora.com [quora.com]

1,3-Dibromopropane-d6: A Definitive Guide to Isotopic Mass, Synthesis, and Pharmaceutical Applications

Executive Summary: The Deuterium Advantage

In the high-stakes arena of drug discovery, 1,3-Dibromopropane-d6 (CAS: 120404-22-0) is more than a reagent; it is a strategic tool for metabolic engineering.[1] As a fully deuterated C3 synthon, it enables the introduction of a stable trimethylene bridge (

This guide analyzes the physicochemical properties, exact isotopic mass calculations, and synthesis protocols for 1,3-Dibromopropane-d6, providing the precision required for high-resolution mass spectrometry (HRMS) and GMP-compliant synthesis.

Physicochemical Characterization & Mass Spectrometry[1][3]

Molecular Weight vs. Exact Mass

For researchers transitioning from standard organic synthesis to stable isotope labeling, the distinction between average molecular weight and monoisotopic mass is paramount.

-

Average Molecular Weight (MW): Used for molarity calculations and stoichiometry. It accounts for the natural abundance of Bromine (

and -

Monoisotopic Mass: Used for Mass Spectrometry (MS) identification. It is calculated using the mass of the most abundant stable isotopes (

,

Table 1: Comparative Mass Profile

| Property | Value | Calculation Basis |

| Formula | (Structure: | |

| Average Molecular Weight | 207.93 g/mol | Weighted average of all natural isotopes.[2][3] |

| Monoisotopic Mass ( | 205.921 g/mol | |

| Mass Shift ( | +6.037 Da | Relative to non-deuterated 1,3-Dibromopropane ( |

The Bromine Isotopic Signature

The presence of two bromine atoms creates a distinct isotopic pattern in the mass spectrum, often described as a 1:2:1 triplet . This is due to the near-equal natural abundance of

-

M Peak (

): The monoisotopic peak at m/z ~206. -

M+2 Peak (

): The mixed isotope peak.[2] Because there are two permutations ( -

M+4 Peak (

): The heavy isotope peak at m/z ~210.

Figure 1: Mass Spectral Isotopologue Logic

Caption: Theoretical distribution of isotopologues driven by the two bromine atoms, resulting in the characteristic 1:2:1 spectral signature.

Synthesis & Purity Analysis

Synthetic Route

The synthesis of high-purity (>98 atom % D) 1,3-Dibromopropane-d6 typically proceeds via the bromination of fully deuterated 1,3-propanediol. This route minimizes isotopic dilution compared to H/D exchange methods.[3]

Reaction Scheme:

Quality Control (QC) Protocols

To validate the reagent for pharmaceutical use, the following QC checks are mandatory:

-

-NMR (Proton NMR):

-

Objective: Confirm absence of protons.

-

Expectation: A "silent" spectrum. In non-deuterated 1,3-dibromopropane, a quintet at

2.3 ppm and a triplet at

-

-

-NMR:

-

Objective: Confirm carbon backbone.

-

Expectation: Due to C-D coupling, carbons appear as quintets (spin-spin splitting by Deuterium,

).

-

-

GC-MS:

-

Objective: Isotopic Enrichment calculation.

-

Method: Integrate the M, M-1, and M-2 ion clusters to calculate atom % D.

-

Experimental Application: Deuterated Linker Synthesis

Scenario: Using 1,3-Dibromopropane-d6 to create a deuterated linker in a drug conjugate.

Safety Pre-requisites

-

Hazards: 1,3-Dibromopropane-d6 is a lachrymator and potential alkylating agent.

-

PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are non-negotiable.

-

Quenching: Residual alkyl bromides should be quenched with an aqueous solution of amine (e.g., dilute ammonia) or sodium thiosulfate before disposal.

Protocol: N-Alkylation of a Secondary Amine

This standard protocol demonstrates the attachment of the propyl-d6 chain to a pharmacophore amine (

Reagents:

-

Substrate: Secondary Amine (

equiv)[2] -

Reagent: 1,3-Dibromopropane-d6 (

equiv) — Excess prevents dimerization. -

Base:

(anhydrous, -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (10 mL).

-

Activation: Add anhydrous

(2.5 mmol) in one portion. Stir at room temperature for 15 minutes to deprotonate/activate the amine. -

Addition: Add 1,3-Dibromopropane-d6 (3.0 mmol) dropwise via syringe.

-

Note: Adding the amine to the dibromide (reverse addition) is preferred if bis-alkylation is the primary concern.

-

-

Reflux: Heat the reaction mixture to

under an inert atmosphere ( -

Workup:

-

Purification: Purify via silica gel flash chromatography. The deuterated product will have a nearly identical Retention Factor (

) to the non-deuterated analogue but may elute slightly faster in Reverse Phase HPLC due to the lipophilicity of the C-D bond.[2]

Figure 2: Alkylation Workflow & Decision Tree

Caption: Optimized workflow for mono-alkylation using 1,3-Dibromopropane-d6, highlighting the critical monitoring step to prevent dimerization.

References

-

Sigma-Aldrich. 1,3-Dibromopropane-d6 Product Specification and SDS. Merck KGaA.[3] Retrieved from [2][3]

-

Cambridge Isotope Laboratories. Stable Isotopes in Drug Development: Deuterated Reagents. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329759511, 1,3-Dibromopropane-d6. Retrieved from [2][3]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights of the Elements. Retrieved from

-

BenchChem. 1,3-Dibromopropane-d6 Technical Data and Applications. Retrieved from

Sources

The Isotopic Fingerprint: A Technical Guide to the Physical Properties of Deuterated Trimethylene Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the landscape of modern drug discovery and development, the strategic modification of molecules to enhance their therapeutic properties is a cornerstone of innovation. Among the more nuanced yet powerful tools in the medicinal chemist's arsenal is isotopic substitution, particularly the replacement of hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (²H or D). This seemingly minor alteration, the addition of a single neutron, can profoundly influence a molecule's metabolic fate, a phenomenon rooted in the kinetic isotope effect (KIE).[1][2] Deuterated trimethylene bromide (1,3-dibromopropane-d6), the subject of this guide, serves as a valuable deuterated C3 building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Understanding its physical and chemical properties is paramount for its effective application.

This technical guide provides a comprehensive overview of the core physical properties of deuterated trimethylene bromide, delving into the theoretical underpinnings of how deuteration impacts its behavior. We will explore its synthesis, spectroscopic signature, and the practical implications for its handling and use in research and development.

Physicochemical Properties: A Tale of Two Isotopes

| Property | Non-Deuterated Trimethylene Bromide (1,3-Dibromopropane) | Deuterated Trimethylene Bromide (1,3-Dibromopropane-d6) |

| Chemical Formula | C₃H₆Br₂ | C₃D₆Br₂ |

| Molecular Weight | 201.89 g/mol | Approx. 207.93 g/mol |

| Appearance | Colorless to light yellow liquid | Expected to be a colorless to light yellow liquid |

| Density | ~1.989 g/cm³ at 25 °C | Expected to be slightly higher than 1.989 g/cm³ |

| Boiling Point | ~167 °C | Expected to be slightly higher than 167 °C |

| Melting Point | ~ -34 °C | Expected to be slightly different from -34 °C |

| Refractive Index | ~1.524 at 20 °C | Expected to be very similar to the non-deuterated form |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | Expected to have similar solubility |

Table 1: Comparison of the physical properties of non-deuterated and estimated properties of deuterated trimethylene bromide.

The Synthetic Pathway: Building the Deuterated Synthon

The synthesis of deuterated trimethylene bromide can be achieved through a free-radical addition reaction.[3] This approach leverages the reaction of deuterium bromide (DBr) with a deuterated allyl bromide precursor in the presence of a radical initiator. The use of deuterated starting materials and solvents is crucial to ensure a high degree of deuterium incorporation and minimize the presence of protium in the final product.[3]

Experimental Protocol: Synthesis of 1,3-Dibromopropane-d6

Objective: To synthesize 1,3-dibromopropane-d6 via free-radical addition.

Materials:

-

Deuterated allyl bromide (C₃D₅Br)

-

Deuterium bromide (DBr)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Deuterated solvent (e.g., deuterated benzene - C₆D₆)

-

Anhydrous sodium sulfate

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deuterated allyl bromide in a minimal amount of deuterated benzene.

-

Initiation: Add a catalytic amount of AIBN to the solution.

-

Addition of DBr: Slowly bubble deuterium bromide gas through the solution or add a solution of DBr in a deuterated solvent. The reaction is exothermic and should be controlled.

-

Reaction: Gently heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Workup: After cooling to room temperature, wash the reaction mixture with a saturated solution of sodium bicarbonate in D₂O to neutralize any excess acid. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 1,3-dibromopropane-d6.

Caption: Synthesis workflow for 1,3-dibromopropane-d6.

Spectroscopic Characterization: Confirming the Isotopic Signature

The successful synthesis and purity of deuterated trimethylene bromide are confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, with the isotopic substitution leaving a distinct fingerprint.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for verifying deuteration.[3]

-

¹H NMR: In a highly enriched sample of 1,3-dibromopropane-d6, the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the methylene protons.[3] Any residual signals can be used to quantify the level of isotopic purity.

-

²H NMR: Conversely, the deuterium NMR spectrum will exhibit strong signals at chemical shifts analogous to the proton signals in the non-deuterated compound.[7] This provides direct evidence of deuterium incorporation.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic triplets for the deuterated carbons due to coupling with the spin-1 deuterium nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of carbon-deuterium (C-D) bonds.[5] The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching vibrations will appear at a lower frequency (wavenumber) than the corresponding C-H stretching vibrations. This shift is a clear indicator of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, allowing for the confirmation of deuterium incorporation.[5] The molecular ion peak (M+) for 1,3-dibromopropane-d6 will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, corresponding to the number of deuterium atoms incorporated. For a fully deuterated molecule (d6), the molecular weight will increase by approximately 6 atomic mass units.

Caption: Spectroscopic characterization workflow.

Applications in Drug Development: The Deuterium Advantage

The primary application of deuterated compounds like trimethylene bromide in drug development lies in their use as building blocks for creating more stable and effective drug candidates. The substitution of hydrogen with deuterium at metabolically vulnerable positions in a drug molecule can significantly slow down its rate of metabolism.[1] This is due to the greater strength of the C-D bond compared to the C-H bond, which requires more energy to break.[2]

This "kinetic isotope effect" can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing down certain metabolic pathways, deuteration can reduce the formation of potentially toxic byproducts.

-

Increased Drug Exposure: Slower metabolism can lead to higher and more sustained plasma concentrations of the active drug, potentially enhancing its efficacy.

Safety and Handling: A Prudent Approach

Deuterated trimethylene bromide is a stable, non-radioactive compound and should be handled with the same precautions as its non-deuterated analogue.[8] It is a flammable liquid and is harmful if swallowed or inhaled.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[8] Keep the container tightly closed to prevent the absorption of moisture, which can lead to isotopic dilution.[8]

Disposal: Dispose of deuterated trimethylene bromide and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

Deuterated trimethylene bromide is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique physical and spectroscopic properties, stemming from the presence of deuterium, make it a powerful tool for medicinal chemists seeking to optimize the metabolic stability and pharmacokinetic profiles of new drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the pursuit of safer and more effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). 1,3-Dibromopropane. PubChem. Retrieved from [Link]

-

Tom's Lab. (2019, December 5). Making 1,3-Dibromopropane [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, December 17). Impact of H/D isotopic effects on the physical properties of materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 26). 8.8: Isotope Effects in Chemical Reactions. Retrieved from [Link]

-

PubMed. (n.d.). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OM. Retrieved from [Link]

-

CK Special Gases. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

YouTube. (2013, March 4). The effect of deuteration on an infrared spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

EBSCO. (n.d.). Isotopic Effects In Chemical Reactions | Chemistry | Research Starters. Retrieved from [Link]

-

ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

NMR Spectroscopy. Retrieved from [Link] -

PMC. (n.d.). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. Retrieved from [Link]

-

PMC. (2023, February 1). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. Retrieved from [Link]

-

ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 10.3A: Protium and Deuterium. Retrieved from [Link]

-

YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Sciencemadness.org. (2015, June 1). Preparation of 1,3-dibromopropane. Retrieved from [Link]

-

PLOS. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

-

ResearchGate. (2025, November 24). Infrared absorption of deuterium molecules at low temperature. Retrieved from [Link]

-

Prous Science. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

Sources

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. 1,3-Dibromopropane-d6|Deuterated Reagent|RUO [benchchem.com]

- 4. Isotopic Effects In Chemical Reactions | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Guide: 1,3-Dibromopropane-d6 Solubility & Handling Profile

Executive Summary

1,3-Dibromopropane-d6 (CAS: 120404-22-0) is a deuterated alkyl dihalide primarily utilized as a electrophilic linker in the synthesis of deuterated pharmaceuticals and metabolic tracers.[1] Its physicochemical behavior closely mirrors its non-deuterated analog (1,3-dibromopropane), exhibiting high miscibility with non-polar and polar aprotic organic solvents while remaining immiscible in water.

However, the substitution of protium with deuterium introduces significant mass effects (density increase ~3.5%) and kinetic isotope effects (KIE) that alter its reactivity profile, particularly in elimination pathways. This guide provides a definitive solubility landscape, handling protocols, and mechanistic insights to ensure isotopic integrity during experimental workflows.

Part 1: Physicochemical Profile & Isotope Effects

Understanding the physical shift between the proteo- (H) and deutero- (D) forms is critical for precise volumetric dosing and separation processes.

Comparative Properties Table

| Property | 1,3-Dibromopropane ( | 1,3-Dibromopropane-d6 ( | Technical Implication |

| CAS Number | 109-64-8 | 120404-22-0 | Unique identifier for regulatory filing.[1] |

| Molecular Weight | 201.89 g/mol | 207.93 g/mol | Mass spectrometry shift of +6 Da. |

| Density (25°C) | 1.989 g/mL | ~2.047 g/mL | |

| Boiling Point | 167°C | 167°C | High boiling point allows for high-temperature reflux without rapid solvent loss. |

| Physical State | Colorless Liquid | Colorless Liquid | Viscosity is comparable; handling requires glass syringes. |

The Deuterium Effect on Solvation

While isotopic substitution significantly impacts reaction kinetics (bond breaking), it has a negligible effect on the thermodynamics of solvation. Therefore, solubility data for 1,3-dibromopropane (

Part 2: Solubility Landscape & Solvent Selection

1,3-Dibromopropane-d6 is a lipophilic, dense liquid. Its solubility profile is dictated by its alkyl chain (hydrophobic) and the two bromine atoms (polarizable, moderate dipole).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Miscibility | Application Notes & Warnings |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for storage and transfer. High solubility due to "like-dissolves-like" halogen interactions. |

| Ethereal | Diethyl Ether, THF, 1,4-Dioxane | Excellent | Standard solvents for Grignard formation or lithiation reactions involving this linker. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Preferred for Sn2 Alkylation. High dielectric constants stabilize the transition state during nucleophilic substitution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Caution: Protolic solvents can promote solvolysis (formation of ethers) at high temperatures or in the presence of bases. |

| Hydrocarbon | Hexanes, Toluene | Moderate | Miscible, but phase separation may occur at very low temperatures (-78°C). |

| Aqueous | Water, PBS | Immiscible | Solubility is <1.7 g/L. Forms a distinct, dense bottom layer (Density > 1.0).[2][3] |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended chemical transformation.

Figure 1: Decision matrix for solvent selection based on experimental goals. Dark nodes represent process stages; light nodes represent solvent choices.

Part 3: Scientific Integrity – Isotopic Stability & Reactivity

When using 1,3-dibromopropane-d6, the primary concern is not just solubility, but isotopic integrity . The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2 - 1.5 kcal/mol), leading to a Primary Kinetic Isotope Effect (KIE).

Prevention of H/D Exchange

Although alkyl halides are generally robust against H/D exchange in neutral media, exposure to strong bases in protic solvents (e.g., NaOEt in Ethanol) can lead to exchange at the

-

Rule: Avoid prolonged exposure to strong bases (NaH, KOtBu) in protic solvents.

-

Mechanism: The

compound is more resistant to base-mediated E2 elimination than the

Metabolic Stability Applications

This compound is frequently used to install a deuterated propylene linker in drug candidates. The deuterium atoms at the metabolic "hot spots" (the linker carbons) slow down oxidative metabolism (e.g., by Cytochrome P450), potentially extending the drug's half-life (

Part 4: Operational Protocol

Standardized Preparation of Stock Solutions

Objective: Create a stable, anhydrous stock solution of 1,3-dibromopropane-d6 in Dichloromethane (DCM) or DMSO.

Reagents:

-

1,3-Dibromopropane-d6 (>98 atom % D).[1]

-

Solvent: Anhydrous DCM (Sigma-Aldrich Sure/Seal™) or Anhydrous DMSO.

-

Inert Gas: Argon or Nitrogen (Pre-dried).

Workflow:

-

Environment Control: Perform all transfers inside a fume hood. If the reagent is stored cold, allow the sealed bottle to equilibrate to room temperature to prevent condensation (water introduction).

-

Inert Purging: Flush the receiving vial with Argon for 30 seconds.

-

Volumetric Transfer:

-

Note: Due to the high density (~2.05 g/mL), pipetting by volume can be challenging due to dripping.

-

Best Practice: Use a gas-tight glass syringe with a Luer lock tip.

-

-

Dissolution:

-

Inject the

-reagent into the solvent. -

Vortex for 10 seconds. The solution should be clear and colorless.

-

-

Storage: Seal with a PTFE-lined cap and Parafilm. Store at 2–8°C away from light.

Visualization: Handling Workflow

Figure 2: Step-by-step handling protocol emphasizing moisture control and density considerations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane. Retrieved from [Link]

-

Chemistry LibreTexts (2023). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

-

NIST (2025). 1,3-Dibromopropane Solubility Data. IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

safety data sheet SDS for 1,3-Dibromopropane-d6

Topic: Safety Data Sheet & Technical Handling Guide: 1,3-Dibromopropane-d6 Content Type: Technical Whitepaper / Operational Directive Audience: Chemical Safety Officers, Synthetic Chemists, DMPK Researchers

A Technical Guide to Safe Handling, Stability, and Hazard Mitigation[1]

Executive Summary: The Dual Nature of the Reagent

1,3-Dibromopropane-d6 (CAS 120404-22-0) is a high-value deuterated electrophile primarily used in the synthesis of stable isotope-labeled internal standards and metabolic tracers. While its chemical utility lies in the Kinetic Isotope Effect (KIE)—strengthening the C-H (in this case, C-D) bond against metabolic cleavage—its hazard profile is dominated by its alkylating potential.

This guide moves beyond the standard SDS checklist to explain the mechanistic basis of its toxicity and the causality behind the required safety protocols. We treat this material not just as a flammable liquid, but as a genotoxic alkylating agent that requires rigorous containment.

Chemical Architecture & Identification

Researchers must distinguish the deuterated isotopolog from its protonated analog. While their chemical reactivity is identical, their physical properties (density, molecular weight) differ slightly, impacting gravimetric calculations in synthesis.

Comparative Properties Table

| Property | 1,3-Dibromopropane (Natural) | 1,3-Dibromopropane-d6 (Isotopic) |

| CAS Number | 109-64-8 | 120404-22-0 |

| Formula | C₃H₆Br₂ | C₃D₆Br₂ |

| Molecular Weight | 201.89 g/mol | 207.92 g/mol |

| Density | 1.989 g/mL | ~2.05 g/mL (Estimated) |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 167 °C | 166-167 °C |

| Flash Point | 54 °C (Closed Cup) | 54 °C (Assume identical) |

Critical Note on Purity: Commercial d6 samples often contain stabilizers (Silver foil or Copper turnings) to scavenge free bromide radicals. Do not mistake these solids for precipitation or degradation.

Hazard Assessment: The Mechanism of Toxicity

Standard SDSs list "H341: Suspected of causing genetic defects."[1] As scientists, we must understand why.

The Alkylation Threat (SN2 Mechanism)

1,3-Dibromopropane-d6 is a bifunctional alkylating agent. The bromine atoms are good leaving groups, making the terminal carbons highly electrophilic.

-

Biological Target: Nucleophilic sites on DNA bases (e.g., N7 of guanine).

-

Mechanism: The DNA base attacks the carbon, displacing the bromide (SN2 reaction). Because the molecule has two leaving groups, it can potentially form inter-strand crosslinks , which are difficult for cellular repair mechanisms to fix, leading to cytotoxicity or mutagenesis.

Metabolic Fate

The deuteration (d6) is designed to slow down oxidative metabolism (via Cytochrome P450).

-

Implication: While this is beneficial for the drug's half-life, it theoretically means the toxic parent compound may reside in the body longer than the non-deuterated analog if ingested or absorbed.

Visualization: Toxicity Pathway

The following diagram illustrates the logical flow from exposure to cellular damage.

Figure 1: Mechanistic pathway of alkyl halide toxicity. The electrophilic carbons attack DNA (red path) unless intercepted by Glutathione (blue path).

Safe Handling Protocol (The "How")

Given the mechanism above, standard "lab safety" is insufficient. We employ a Zero-Contact Protocol .

Personal Protective Equipment (PPE) Matrix

Nitrile gloves provide only splash protection for halogenated alkanes. For prolonged handling, specific barrier materials are required.

| PPE Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Small halogenated molecules permeate nitrile/latex rapidly (<5 mins). Laminates offer >4h breakthrough time. |

| Gloves (Dexterity) | Double Nitrile (Disposable) | Use over the laminate glove if dexterity is needed, or for momentary transfer only. Change immediately upon splash. |

| Respiratory | Fume Hood (Required) | Volatile organic compound. Vapors are heavy (sink) and irritate mucous membranes. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquids that cause corneal opacity. |

Storage & Stability

Deuterated standards are expensive (~$500/g). Proper storage protects both the scientist and the investment.

-

Photolysis: The C-Br bond is photosensitive. Homolytic cleavage generates bromine radicals.

-

Protocol: Store in amber glass. Wrap secondary container in foil.

-

-

Hydrolysis: Reacts slowly with moisture to form HBr (corrosive gas) and deuterated propanol.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen). Keep refrigerated (2-8°C).

-

-

Stabilizers: If the liquid turns brown/orange, free bromine (

) has formed.

Operational Workflow: Receipt to Disposal

This self-validating workflow ensures that safety checks are integrated into the experimental process.

Figure 2: Operational lifecycle of 1,3-Dibromopropane-d6. Note the visual check for degradation (yellowing) prior to use.

Emergency Response

Fire (Class B):

-

Flash Point: 54°C.

-

Media: CO₂, Dry Chemical, or Foam. Water spray may be ineffective (immiscible) but used to cool containers.

-

Hazard: Thermal decomposition produces Hydrogen Bromide (HBr) gas—highly corrosive. Firefighters must wear SCBA.

Accidental Release (Spill):

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and respiratory protection.

-

Contain: Do not wipe with paper towels (increases surface area for evaporation). Cover with activated carbon or a commercial solvent absorbent pads.

-

Clean: Wash area with soap and water; collect all waste as halogenated chemical waste.

First Aid:

-

Skin: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) as they may enhance skin absorption of the bromide.

-

Eyes: Rinse for 15 minutes.[4] Consult an ophthalmologist immediately.

References

-

LGC Standards. (2023). Certificate of Analysis: 1,3-Dibromopropane-d6 (CAS 120404-22-0).[5][6][7] Retrieved from

-

Sigma-Aldrich (Merck). (2023). Safety Data Sheet: 1,3-Dibromopropane-d6. Retrieved from

-

PubChem. (2023). Compound Summary: 1,3-Dibromopropane (CID 8001).[8][9] National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). (2023).[8] Registration Dossier: 1,3-Dibromopropane - Genetic Toxicity.[10] Retrieved from

-

Princeton University EHS. (2021). Safe Handling of Organolithium and Alkyl Halides. Retrieved from

Sources

- 1. 1,3-Dibromopropane - Safety Data Sheet [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 1,3-Dibromopropane-d6 | CAS 120404-22-0 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,3-二溴丙烷-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Senior Application Scientist's Guide to Deuterated Propanes: A Comparative Analysis of 1,3-Dibromopropane-d6 and d6-Propylene Glycol for Researchers and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has become an indispensable tool. Among these, deuterium-labeled compounds stand out for their utility in elucidating reaction mechanisms, quantifying analytes with high precision, and tailoring the pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical exploration of two structurally related yet functionally distinct deuterated C3 synthons: 1,3-Dibromopropane-d6 and d6-Propylene Glycol.

This document moves beyond a simple cataloging of properties. Instead, it offers a comparative analysis grounded in practical application, explaining the causality behind the selection of one compound over the other in various research and development scenarios. We will delve into their fundamental chemical differences, explore their primary applications with field-proven insights, and provide exemplary experimental protocols to illustrate their use.

Part 1: Unveiling the Core Differences: A Structural and Physicochemical Comparison

At first glance, 1,3-Dibromopropane-d6 and d6-propylene glycol share a common three-carbon backbone with deuterium atoms replacing hydrogens. However, their divergent functional groups—halogens versus hydroxyls—dictate their profoundly different chemical reactivity, physical properties, and, consequently, their applications in the laboratory.

1,3-Dibromopropane-d6 is a deuterated analogue of the alkyl halide 1,3-dibromopropane.[1][2] The presence of two bromine atoms, which are excellent leaving groups, renders this molecule highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a deuterated building block in organic synthesis.[1]

d6-Propylene Glycol , or propane-1,2-diol-d6, is the deuterated counterpart of the viscous, colorless liquid propylene glycol.[3][4] Its two hydroxyl (-OH) groups make it a diol, capable of forming hydrogen bonds and readily soluble in water and other polar solvents.[3] This high polarity and its established safety profile are key to its applications, particularly in biological and pharmaceutical contexts.[5][6]

The following diagram illustrates the structural disparity between these two molecules:

Caption: Workflow for quantification using a deuterated internal standard.

Part 3: Experimental Protocols: From Theory to Practice

To provide a practical context, this section outlines exemplary, step-by-step methodologies for key applications of both compounds. These protocols are intended to be illustrative and should be adapted and validated for specific experimental needs.

Protocol 1: Quantification of Propylene Glycol in Human Plasma using d6-Propylene Glycol as an Internal Standard by LC-MS/MS

This protocol is based on established methods for the analysis of glycols in biological fluids. [5][7] 1. Materials and Reagents:

-

Human plasma (K2EDTA)

-

Propylene Glycol (analyte) standard

-

d6-Propylene Glycol (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

96-well protein precipitation plate

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of propylene glycol and d6-propylene glycol in methanol.

-

Serially dilute the propylene glycol stock solution with blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation:

-

To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of acetonitrile containing the d6-propylene glycol internal standard (e.g., at 100 ng/mL).

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Propylene Glycol: Monitor a specific precursor-to-product ion transition.

-

d6-Propylene Glycol: Monitor the corresponding mass-shifted transition.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of propylene glycol to d6-propylene glycol against the concentration of the calibration standards.

-

Determine the concentration of propylene glycol in the unknown samples and QCs from the calibration curve.

Self-Validation: The accuracy and precision of the assay should be validated according to regulatory guidelines (e.g., FDA or ICH M10). [8][9][10][11]This includes assessing linearity, selectivity, accuracy, precision, recovery, matrix effect, and stability. The consistent performance of the QC samples provides a real-time validation of each analytical run.

Protocol 2: Deuterium NMR (²H NMR) for Characterizing 1,3-Dibromopropane-d6

Deuterium NMR is a powerful technique for confirming the position and extent of deuteration in a molecule. [12][13] 1. Sample Preparation:

-

Dissolve an accurately weighed amount of 1,3-Dibromopropane-d6 in a suitable non-deuterated solvent (e.g., chloroform, acetone). The choice of solvent is crucial as deuterated solvents will produce a large signal that can obscure the analyte's signals. [12]* Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency.

-

Tune the probe to the deuterium frequency.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. Due to the lower gyromagnetic ratio of deuterium compared to protons, a longer acquisition time may be necessary to achieve adequate resolution. [12] 3. Data Acquisition and Processing:

-

Acquire the ²H NMR spectrum.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum appropriately.

4. Spectral Interpretation:

-

The chemical shifts in the ²H NMR spectrum will be very similar to those in the ¹H NMR spectrum of the non-deuterated compound.

-

The number of signals will correspond to the number of chemically non-equivalent deuterons in the molecule. For 1,3-Dibromopropane-d6, you would expect to see signals corresponding to the deuterons on the different carbons of the propane chain.

-

The integration of the signals can be used to determine the relative abundance of deuterons at each position.

Self-Validation: The obtained spectrum should be compared with a reference spectrum if available. The chemical shifts and coupling patterns (if resolved) should be consistent with the expected structure. The absence of significant signals at other chemical shifts confirms the isotopic purity of the compound.

Part 4: Concluding Remarks and Future Perspectives

The choice between 1,3-Dibromopropane-d6 and d6-propylene glycol is fundamentally driven by the intended application. For researchers engaged in the synthesis of deuterated molecules and the study of reaction mechanisms, the reactivity of 1,3-Dibromopropane-d6 is its key asset. Conversely, for those in drug development and bioanalysis requiring precise quantification of propylene glycol or tracing its metabolic journey, the biocompatibility and chemical inertness of d6-propylene glycol make it the superior choice.

As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity deuterated compounds will undoubtedly grow. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively leverage the power of these versatile deuterated propanes in their pursuit of scientific discovery and therapeutic innovation.

References

-

Wikipedia. 1,3-Dibromopropane. Available from: [Link]

-

LookChem. 1,3-Dibromopropane 109-64-8 wiki. Available from: [Link]

-

Celerion. LC-MS/MS Quantification of Propylene Glycol. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Propylene Glycol. Available from: [Link]

-

ANSTO. Studying enzyme mechanisms using deuterated substrates. Available from: [Link]

-

ResearchGate. Determination of 1,3-Dichloropropanol in Soy Sauce and Related Products by Headspace Gas Chromatography with Mass Spectrometric Detection: Interlaboratory Study. Available from: [Link]

-

PMC. Dose‐ and Duration‐Dependent Effects of Propylene Glycol on Lipid Metabolism‐Related mRNAs, Proteins, and Fatty Acids in the Adipose Tissue of Fattening Akkaraman Lambs. Available from: [Link]

-

PMC. Developmental pharmacokinetics of propylene glycol in preterm and term neonates. Available from: [Link]

-

SciSpace. Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

ResearchGate. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography-mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects. Available from: [Link]_

-

Wikipedia. Propylene glycol. Available from: [Link]

-

Chemical-Suppliers.com. Propylene Glycol D6 | CAS 52910-80-2. Available from: [Link]

-

European Medicines Agency. Propylene glycol used as an excipient. Available from: [Link]

-

ResearchGate. A Randomized Clinical Trial on Comparative Effects of Propylene Glycol, Dexamethasone and Insulin for Treatment of Bovine Ketosis. Available from: [Link]

-

ResearchGate. Mechanistic Studies: Effect of substrates deuteration on the reaction... Available from: [Link]

-

PMC. Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. Available from: [Link]

-

Semantic Scholar. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography–mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects. Available from: [Link]

-

MDPI. Environmental Tracers. Available from: [Link]

-

PubMed. The effect of propylene glycol on the P450-dependent metabolism of acetaminophen and other chemicals in subcellular fractions of mouse liver. Available from: [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

-

ResearchGate. Propylene Glycol Pharmacokinetics and Renal Elimination Capacity: Preliminary Observations. Available from: [Link]

-

ResearchGate. Deuterium in drug discovery and synthesis of breakthrough reagents for... Available from: [Link]

-

PMC. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Available from: [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

FDA. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

-

ResearchGate. Environmental Tracers in Subsurface Hydrology. Available from: [Link]

-

PMC. A simple protocol for the production of highly deuterated proteins for biophysical studies. Available from: [Link]

-

FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

-

MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link]

- Google Patents. A method for synthesizing deuterated aromatic compounds.

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Propylene Glycol. Available from: [Link]

-

ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

-

MDPI. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. Available from: [Link]

-

Chromatography Forum. Propylene Glycol. Available from: [Link]

-

SlidePlayer. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Available from: [Link]

-

U.S. Environmental Protection Agency. Ground-Water Tracers. Available from: [Link]

-

Science.gov. validate analysis methods: Topics by Science.gov. Available from: [Link]

-

ResearchGate. Tracing solid waste leachate in groundwater using δ13 C from dissolved inorganic carbon. Available from: [Link]

-

ResearchGate. Hepatic and Extra-Hepatic Metabolism of Propylene Glycol Ethers in the Context of Central Nervous System Toxicity. Available from: [Link]

-

PubMed. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens. Available from: [Link]

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Available from: [Link]

-

Wikipedia. Heavy water. Available from: [Link]

-

PubMed. Effects of propylene glycol drenching before and after luteolysis on blood glucose, ovarian steroids and follicular dynamics in heifers. Available from: [Link]

Sources

- 1. 1,3-Dibromopropane-d6|Deuterated Reagent|RUO [benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic poly(propylene glycols) as reference compounds for internal mass calibration in positive-ion matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. celerion.com [celerion.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. s27415.pcdn.co [s27415.pcdn.co]

- 10. fda.gov [fda.gov]

- 11. propharmagroup.com [propharmagroup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

An In-Depth Technical Guide to the Isotopic Enrichment of 1,3-Dibromopropane-d6

Foreword: The Significance of Deuterium Labeling in Modern Research

In the landscape of pharmaceutical development, metabolic research, and materials science, stable isotope-labeled (SIL) compounds are indispensable tools. The strategic replacement of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification that enables researchers to trace metabolic pathways, quantify analytes with high precision, and probe reaction mechanisms. 1,3-Dibromopropane-d6 (Br(CD₂)₃Br), the deuterated isotopologue of 1,3-Dibromopropane, is a prime example of such a critical reagent.[1]

Its utility as a deuterated C3 building block in organic synthesis is extensive, allowing for the introduction of a labeled trimethylene bridge into complex molecules like pharmaceuticals and prodrugs.[1] This facilitates more accurate pharmacokinetic and bioavailability studies.[1] The efficacy of these applications, however, is fundamentally dependent on the isotopic enrichment of the 1,3-Dibromopropane-d6 used. This guide provides a comprehensive technical overview of the synthesis, analytical methodologies, and critical considerations surrounding the isotopic enrichment levels of this vital research chemical.

The Genesis of Enrichment: Synthesis of 1,3-Dibromopropane-d6

The isotopic enrichment of the final product is a direct consequence of the synthetic route and the purity of the starting materials. While various methods exist for the synthesis of the unlabeled 1,3-Dibromopropane, such as the free radical addition of hydrogen bromide to allyl bromide or the reaction of 1,3-propanediol with hydrobromic acid, the synthesis of its deuterated counterpart necessitates a deuterated precursor.[2][3]

A common and effective laboratory-scale synthesis involves the bromination of a highly enriched deuterated diol:

Reaction: HO-(CD₂)₃-OH + 2 HBr → Br-(CD₂)₃-Br + 2 H₂O

The causality is straightforward: the isotopic enrichment of the starting material, 1,3-Propanediol-d8, directly dictates the maximum possible enrichment of the final 1,3-Dibromopropane-d6 product. Any residual protic impurities (HO-(CH₂)₃-OH or partially deuterated species) in the starting diol will invariably lead to a lower isotopic enrichment in the final product. Furthermore, reaction conditions must be carefully controlled to prevent any potential H/D exchange, although this is less of a concern for the stable C-D bonds compared to O-D or N-D bonds.

Quantifying Deuterium Incorporation: A Dual-Pronged Analytical Approach

Verifying the isotopic enrichment of 1,3-Dibromopropane-d6 is not a trivial task. It requires robust analytical techniques that can both confirm the positions of deuterium incorporation and quantify the percentage of deuterium atoms at these sites. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for a comprehensive and trustworthy assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation

NMR spectroscopy is the gold standard for confirming the structural integrity and the extent of deuterium incorporation at the atomic level.[4] For a highly deuterated compound like 1,3-Dibromopropane-d6, a comparative analysis using both Proton (¹H) NMR and Deuterium (²H) NMR is the most rigorous approach.

-

Proton (¹H) NMR: The primary role of ¹H NMR in this context is to confirm the absence of protons. In a highly enriched sample of 1,3-Dibromopropane-d6, the characteristic signals for the methylene protons are expected to be drastically reduced or entirely absent.[1] This provides a clear and immediate qualitative confirmation of a high degree of deuteration.[1]

-

Deuterium (²H) NMR: Conversely, ²H NMR directly observes the deuterium nuclei, confirming their presence.[1] Unlike ¹H NMR, a highly enriched sample will show strong signals in the ²H spectrum.[1] Under appropriate experimental conditions with sufficient relaxation delays, the peak integrals in a ²H NMR spectrum can be relatively quantitative, allowing for the determination of the deuterium atom percentage.[5] This technique offers a clean spectrum, as all proton signals are "transparent," which is particularly useful for structural verification.[5]

-

Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the 1,3-Dibromopropane-d6 sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large interfering solvent peaks in ¹H NMR.[6]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the regions where the methylene protons of 1,3-Dibromopropane would typically appear (~2.2 ppm and ~3.5 ppm).

-

The objective is to confirm the significant reduction or absence of these signals relative to any internal standard or residual solvent peaks.

-

-

²H NMR Acquisition:

-

Switch the spectrometer to the deuterium frequency.

-

Acquire a ²H NMR spectrum. Ensure the acquisition parameters (e.g., relaxation delay D1) are set to allow for full relaxation of the deuterium nuclei for quantitative integration.

-

Observe the signals corresponding to the deuterium atoms in the -CD₂- groups.

-

-

Data Analysis:

-

In the ¹H spectrum, integrate any residual proton signals and compare them to a known standard to estimate the level of non-deuterated impurity.

-

In the ²H spectrum, integrate the deuterium signals to confirm the expected ratios and quantify the deuterium content. The isotopic enrichment (Atom % D) can be calculated based on the relative integrals of the deuterated species versus any residual protic species observed in the ¹H NMR.

-

Caption: Workflow for verifying isotopic enrichment using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Verification

Mass spectrometry is a highly sensitive technique that provides orthogonal data to NMR by analyzing the mass-to-charge ratio of the molecule and its fragments. It is exceptionally useful for determining the distribution of different isotopologues (molecules that differ only in their isotopic composition) in a sample.[7][8]

A general method for determining isotopic enrichment by MS involves a multi-step process.[7] This includes analyzing the natural abundance analogue to understand its fragmentation and isotopic pattern, and then comparing the measured isotope distribution of the labeled compound with theoretically calculated distributions for different enrichment levels.[7] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), is particularly advantageous as it can resolve the peaks of different isotopologues, leading to more accurate quantification.[8]

-

Sample Preparation: Prepare a dilute solution of 1,3-Dibromopropane-d6 in a volatile solvent (e.g., dichloromethane or ethyl acetate) suitable for Gas Chromatography (GC) injection. A typical concentration is in the range of 10-100 µg/mL.

-

GC-MS Instrument Setup:

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection: 1 µL split injection.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a temperature sufficient to elute the compound (e.g., 150°C).

-

MS Detector: Operate in Electron Ionization (EI) mode. Acquire data in full scan mode to observe the molecular ion cluster and key fragments.

-

-

Data Acquisition:

-

Inject a sample of unlabeled 1,3-Dibromopropane first to establish its retention time, mass spectrum, and natural isotopic pattern of the molecular ion cluster (m/z 200, 202, 204 due to ⁷⁹Br and ⁸¹Br isotopes).

-

Inject the 1,3-Dibromopropane-d6 sample under the identical conditions.

-

-

Data Analysis:

-

Identify the molecular ion cluster for the deuterated sample. The fully deuterated (d6) species will have a molecular weight of ~207.92 g/mol . The corresponding molecular ion cluster will be centered around m/z 206, 208, 210.

-

Carefully examine the mass spectrum for the presence of lighter isotopologues (d5, d4, etc.), which would appear at lower m/z values.

-

Extract the ion chromatograms for each isotopologue's major ion in the cluster.

-

The isotopic enrichment is determined by comparing the integrated peak areas of the desired d6 isotopologue to the sum of all observed isotopologues (d0 through d6).

-

Caption: Workflow for determining isotopic enrichment using GC-MS.

Data Summary: Typical Isotopic Enrichment Levels

Commercially available 1,3-Dibromopropane-d6 is typically offered at high levels of isotopic enrichment, as this is critical for its intended applications. Lower enrichment levels would compromise the accuracy of quantitative studies and could introduce complex, overlapping signals in mechanistic studies.

| Parameter | Typical Specification | Rationale for Importance |

| Isotopic Enrichment | ≥ 98 Atom % D | Minimizes interference from unlabeled species in MS-based quantification and ensures clean ²H NMR spectra.[9][10][11] |

| Chemical Purity | ≥ 98% | Ensures that observed effects are due to the deuterated compound itself and not chemical impurities.[9][11] |

Note: "Atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Conclusion: The Imperative of High Enrichment

The determination of isotopic enrichment is a cornerstone of quality control for any stable isotope-labeled compound. For 1,3-Dibromopropane-d6, a high level of deuterium incorporation is paramount to its function as a reliable tool in drug development and scientific research.[1][12] By employing a robust, self-validating analytical strategy that combines the structural detail of NMR with the quantitative power of MS, researchers can proceed with confidence, knowing that their experimental outcomes are built upon a foundation of analytical certainty. This rigorous characterization ensures that the subtle isotopic label translates into clear, unambiguous, and impactful scientific results.

References

-

Alonso, A., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). 1,3-Dibromopropane. [Link]

-

PubChem. (n.d.). 1,3-Dibromopropane. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: Applications of 1,3-Dibromopropane (CAS 109-64-8). [Link]

-

Burd, L., et al. (2012). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry. [Link]

-

BAC Reports. (2025). 1,3-DIBROMOPROPANE-D6 (CAS 120404-22-0) Market Research Report 2025. [Link]

-

Pacific Northwest National Laboratory. (2019). Isotope Enrichment Using Microchannel Distillation Technology. [Link]

-

Sciencemadness.org. (2015). Preparation of 1,3-dibromopropane. [Link]

-

Eurisotop. (n.d.). 1,3-dibromopropane (d6, 98%). [Link]

-

Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Meier-Augenstein, W. (2014). Isotope Ratio Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

NMR Spectroscopy. [Link]

Sources

- 1. 1,3-Dibromopropane-d6|Deuterated Reagent|RUO [benchchem.com]

- 2. 1,3-Dibromopropane synthesis - chemicalbook [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. isotope.com [isotope.com]

- 10. cphi-online.com [cphi-online.com]

- 11. 1,3-DIBROMOPROPANE | Eurisotop [eurisotop.com]

- 12. nbinno.com [nbinno.com]

using 1,3-Dibromopropane-d6 as a C3 synthon in synthesis

Application Note: Strategic Utilization of 1,3-Dibromopropane-d6 in Deuterated Drug Discovery

)Part 1: Introduction & Strategic Rationale

In the landscape of modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has evolved from a mechanistic probe to a valid strategy for generating novel intellectual property and improving pharmacokinetic (PK) profiles.[1]

1,3-Dibromopropane-d6 is a high-value bifunctional electrophile.[2] Unlike simple deuterated methylating agents, it serves two distinct, critical architectural functions:

-

The "Silent" Propyl Linker: It installs a fully deuterated propylene spacer (

) between pharmacophores.[2] This chain is a common metabolic "soft spot" in CNS drugs (e.g., phenothiazines, antidepressants) susceptible to rapid CYP450 oxidation. -

Cycloalkylation Module: It acts as a C3 synthon for the construction of deuterated four-membered rings (cyclobutanes) or heterocyclic rings (azetidines), which are increasingly used to alter potencies and solubility profiles.[2]

The Deuterium Kinetic Isotope Effect (DKIE)